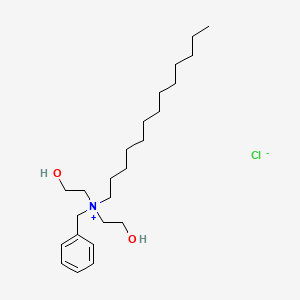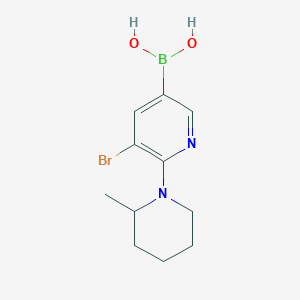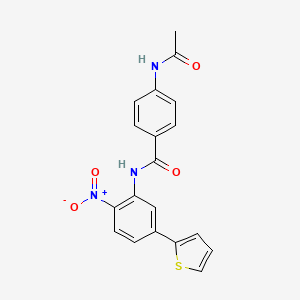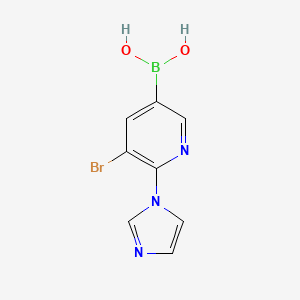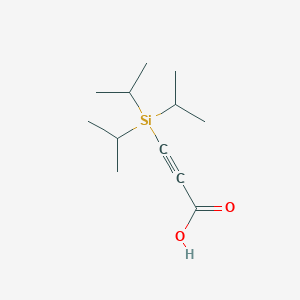
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromomethylation: Introduction of the bromomethyl group to the aromatic ring.
Difluoromethoxylation: Substitution of a hydrogen atom with a difluoromethoxy group.
Chloropropanone Formation: Introduction of the chloropropanone moiety through a series of reactions involving chlorination and ketone formation.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethoxy groups can enhance the compound’s reactivity and binding affinity to biological targets, while the chloropropanone moiety can participate in covalent interactions with enzymes or receptors. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparación Con Compuestos Similares
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
1-(4-(Difluoromethoxy)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, which may affect its ability to undergo substitution reactions.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)-3-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which may influence its chemical and biological properties.
The presence of both bromomethyl and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C11H10BrClF2O2 |
|---|---|
Peso molecular |
327.55 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-6-8-5-7(9(16)3-4-13)1-2-10(8)17-11(14)15/h1-2,5,11H,3-4,6H2 |
Clave InChI |
JQQDUAHAJNWRHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)CBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


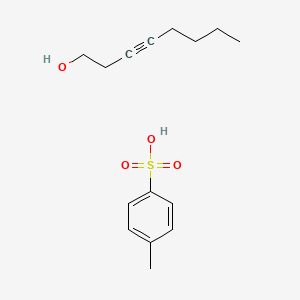
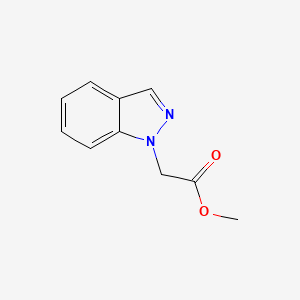
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
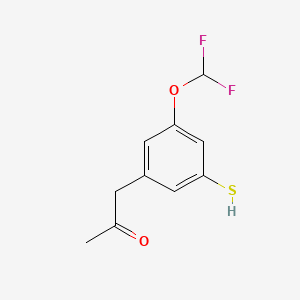


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
